molecular formula C12H23NO3 B8494466 11-carbamoylundecanoic Acid

11-carbamoylundecanoic Acid

Cat. No. B8494466
M. Wt: 229.32 g/mol
InChI Key: RAFOGKOTRLOFKP-UHFFFAOYSA-N
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Patent
US05597846

Procedure details

Following a procedure similar to that described in Example 1, but using 365 mg of radicicol, 11-carbamoylundecanoyl chloride prepared from 900 mg of 11-carbamoylundecanoic acid, 8 ml of dry methylene chloride, 0.97 ml of pyridine and a catalytic amount of dimethylaminopyridine, 273 mg of the title compound were obtained.
Quantity
365 mg
Type
reactant
Reaction Step One
Name
11-carbamoylundecanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H]1OC(=O)C2C(O)=CC(O)=C(Cl)C=2CC(=O)C=CC=C[C@H]2O[C@H]2C1.[C:26]([CH2:29][CH2:30][CH2:31][CH2:32]CCCCCCC(Cl)=O)(=O)[NH2:27].[C:42](CCCCCCCCCCC(O)=O)(=O)[NH2:43].[CH2:58](Cl)Cl>N1C=CC=CC=1>[CH3:58][N:43]([C:26]1[CH:29]=[CH:30][CH:31]=[CH:32][N:27]=1)[CH3:42]

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
C[C@@H]1C[C@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
Step Two
Name
11-carbamoylundecanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)CCCCCCCCCCC(=O)Cl
Step Three
Name
Quantity
900 mg
Type
reactant
Smiles
C(N)(=O)CCCCCCCCCCC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.97 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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